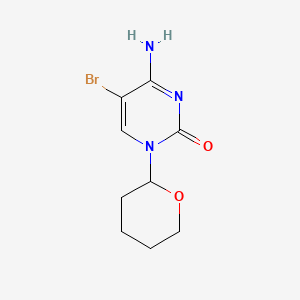

5-Bromo-1-(tetrahydropyran-2-yl)cytosine

Description

Contextualization as a Synthetic Cytosine Nucleoside Analog

5-Bromo-1-(tetrahydropyran-2-yl)cytosine is a chemically modified derivative of the natural nucleobase cytosine. sci-toys.com Its structure features two key modifications: the addition of a bromine atom at the 5th position of the pyrimidine (B1678525) ring and the attachment of a tetrahydropyran-2-yl (THP) group at the N1 position. sci-toys.com This compound is classified as a synthetic cytosine nucleoside analog, although, more precisely, it is a protected nucleobase analog. In the context of medicinal chemistry and organic synthesis, the tetrahydropyranyl (THP) group is widely recognized as a protecting group for hydroxyl, thiol, and amine functionalities. iris-biotech.ded-nb.info

The THP group is introduced to temporarily block a reactive site on a molecule—in this case, the N1 position of 5-bromocytosine (B1215235)—to allow for chemical reactions at other parts of the molecule. iris-biotech.ded-nb.info This acetal (B89532) is stable under basic, acylating, and alkylating conditions but can be readily removed under mild acidic conditions. iris-biotech.denih.gov Therefore, this compound is primarily considered a crucial synthetic intermediate. Its structure allows for further chemical manipulation, such as the coupling of a sugar moiety to form a complete nucleoside, after which the THP group can be removed to yield the final target nucleoside analog.

Significance of Halogenated Pyrimidine Nucleosides in Chemical Biology and Medicinal Chemistry

The introduction of a halogen atom, such as bromine, at the C-5 position of a pyrimidine ring is a well-established strategy in the design of bioactive nucleosides. nih.gov Halogenated pyrimidine nucleosides represent a significant class of compounds with diverse applications in chemical biology and medicinal chemistry, exhibiting anticancer, antiviral, and radiosensitizing properties. nih.govnih.gov The presence of the halogen can profoundly influence the compound's biological activity by altering its electronic properties, size, and lipophilicity.

One of the most notable applications of halogenated pyrimidines is as radiosensitizers. cymitquimica.com When these analogs are incorporated into the DNA of rapidly dividing cancer cells, they make the cells more susceptible to the damaging effects of ionizing radiation. cymitquimica.com This preferential sensitization of tumor cells is a key strategy in radiotherapy. nih.gov Furthermore, the study of these analogs has provided valuable insights into cellular biochemical pathways, the specificity of nucleoside transporter proteins, and enzyme-substrate interactions. nih.gov The development of halogenated adenosine (B11128) derivatives, for example, has led to important drugs toxic to malignant lymphoid cells. sci-toys.com The versatility of the C-5 position also allows for further modifications, such as cross-coupling reactions, to generate a wide array of derivatives with potentially enhanced biological activities. nih.gov

Overview of Nucleoside Analogues as Antimetabolites and Their Broad Biological Potential

Nucleoside analogues are a cornerstone of modern chemotherapy and antiviral therapy. nih.govchemicalbook.com These agents are classified as antimetabolites because they are structurally similar to endogenous nucleosides (the building blocks of DNA and RNA) and can thus interfere with essential cellular processes. d-nb.infonih.gov By mimicking natural purine (B94841) or pyrimidine nucleosides, these synthetic compounds can compete with their natural counterparts for interaction with a wide range of intracellular targets, leading to cytotoxic or antiviral effects. iris-biotech.dechemicalbook.com

The general mechanism of action for many nucleoside analogues involves several key steps. First, they are transported into the cell by nucleoside transporter proteins. researchgate.net Once inside, they are phosphorylated by cellular kinases to their active triphosphate forms. nih.govchemicalbook.com These activated analogues can then inhibit critical enzymes involved in nucleic acid synthesis or be incorporated directly into growing DNA or RNA chains. d-nb.infonih.gov This incorporation can lead to chain termination, stalled replication forks, and the activation of DNA damage response pathways, ultimately inducing cell death (apoptosis). nih.gov This broad biological potential has led to the development of numerous FDA-approved nucleoside analogues for treating various cancers and viral infections. iris-biotech.denih.gov

Structure

3D Structure

Properties

CAS No. |

5580-94-9 |

|---|---|

Molecular Formula |

C9H12BrN3O2 |

Molecular Weight |

274.11 g/mol |

IUPAC Name |

4-amino-5-bromo-1-(oxan-2-yl)pyrimidin-2-one |

InChI |

InChI=1S/C9H12BrN3O2/c10-6-5-13(9(14)12-8(6)11)7-3-1-2-4-15-7/h5,7H,1-4H2,(H2,11,12,14) |

InChI Key |

VPNCDRSZEJJPSI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)N2C=C(C(=NC2=O)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 1 Tetrahydropyran 2 Yl Cytosine

Established Synthetic Routes and Adaptations from Related Nucleoside Chemistry

The primary challenge in synthesizing 5-Bromo-1-(tetrahydropyran-2-yl)cytosine lies in the formation of the N-glycosidic-like bond between the N1 position of the 5-bromocytosine (B1215235) base and the C2 position of the tetrahydropyran (B127337) ring. Established methods in nucleoside chemistry provide a robust framework for this transformation. The most relevant and widely adopted method is the Vorbrüggen glycosylation . organic-chemistry.orgresearchgate.net

In the classic Vorbrüggen reaction, a silylated heterocyclic base is coupled with an acylated sugar in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov For the synthesis of the target compound, this methodology is adapted by replacing the acylated sugar with an activated form of tetrahydropyran.

The general adapted route involves two key steps:

Silylation of the Nucleobase: 5-Bromocytosine is treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS), to increase its solubility in organic solvents and enhance the nucleophilicity of the N1 nitrogen. researchgate.netresearchgate.net

Lewis Acid-Catalyzed Coupling: The silylated 5-bromocytosine is then reacted with a suitable tetrahydropyran electrophile. A common precursor for the tetrahydropyran moiety in such reactions is 3,4-dihydro-2H-pyran (DHP), which, upon activation by a Lewis acid, can be attacked by the silylated base. Alternatively, a pre-functionalized electrophile like 2-chlorotetrahydropyran can be used.

Microwave-assisted protocols have been shown to accelerate the Vorbrüggen glycosylation, potentially allowing for a one-step procedure where silylation and coupling occur in the same pot, significantly reducing reaction times. organic-chemistry.org

Precursor Synthesis Strategies

The successful synthesis of the final compound is contingent on the efficient preparation of its key precursors: the tetrahydropyran moiety and the halogenated cytosine base.

Tetrahydropyran Moiety Synthesis Approaches

While the direct precursor for coupling is often the commercially available 3,4-dihydro-2H-pyran, the synthesis of more complex or substituted tetrahydropyran rings is a significant area of research in organic chemistry. These methods are relevant for creating analogues of the target compound. Two prominent strategies include Prins-type cyclization and intramolecular hydroalkoxylation.

Prins-Type Cyclization: This reaction involves the acid-catalyzed condensation of an alkene (specifically a homoallylic alcohol) and an aldehyde. nih.gov The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the hydroxyl group to form the tetrahydropyran ring. researchgate.netorganic-chemistry.org This method is highly effective for creating polysubstituted tetrahydropyrans with good stereocontrol. researchgate.net Various Lewis acids and Brønsted acids can be employed as catalysts. organic-chemistry.org

| Prins Cyclization Variants | Reactants | Catalyst Example | Key Feature |

| Standard Prins | Homoallylic alcohol + Aldehyde | Lewis Acid (e.g., BF₃·OEt₂) | Forms tetrahydropyran-4-ols |

| Silyl-Prins | Homoallylic alcohol with allylsilane moiety + Aldehyde | Lewis Acid (e.g., TMSOTf) | Controls stereochemistry and minimizes side reactions |

| Mukaiyama Aldol–Prins (MAP) | Enol ether + Aldehyde | Lewis Acid | Traps reactive intermediate to prevent side reactions researchgate.net |

Intramolecular Hydroalkoxylation: This atom-economical method involves the cyclization of an unsaturated alcohol (an alkenol). nih.gov The reaction can be catalyzed by various transition metals (e.g., gold, copper, platinum) or acids. mdpi.com For instance, gold(I) catalysts are effective in promoting the intramolecular hydroalkoxylation of γ-hydroxy and δ-hydroxy allenes to yield tetrahydropyrans. organic-chemistry.org Similarly, acid-mediated cyclization of silylated alkenols provides a stereoselective route to highly substituted tetrahydropyrans. nih.gov

Halogenation of Cytosine Derivatives at the C-5 Position

The introduction of a bromine atom at the C-5 position of the cytosine ring is a critical step. The C-5 position of pyrimidine (B1678525) nucleosides is susceptible to electrophilic substitution. researchgate.netmarquette.edu Bromination can be achieved either before or after coupling with the tetrahydropyran moiety, though it is often more practical to use pre-brominated cytosine.

Several brominating agents are effective for this transformation. Direct bromination of cytosine or its derivatives can be accomplished using reagents like:

N-Bromosuccinimide (NBS): A common and effective reagent for the C-5 bromination of uracil (B121893) and cytosine derivatives.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A highly efficient reagent for the bromination of pyrimidine and purine (B94841) nucleosides in aprotic solvents, often providing high yields. The addition of a Lewis acid can enhance the reaction's efficiency.

Bromine in various solvents: The use of elemental bromine (Br₂) in solvents like acetic acid or water is a traditional method for this transformation.

The choice of reagent and conditions depends on the specific substrate and the presence of other functional groups. researchgate.net

Protecting Group Strategies in Nucleoside Analog Synthesis

Protecting groups are essential in multistep organic synthesis to temporarily mask reactive functional groups and prevent undesired side reactions. In the synthesis of this compound, the exocyclic amino group (-NH₂) of the cytosine ring is a potential site for side reactions, such as N-alkylation, during the coupling step.

To ensure that the tetrahydropyran moiety attaches exclusively to the N1 position, the exocyclic amine is often protected. Common protecting groups for the amino group of cytosine include acyl groups such as:

Benzoyl (Bz)

Acetyl (Ac)

These groups can be introduced using the corresponding acyl chloride or anhydride (B1165640) and are typically stable to the conditions of the Vorbrüggen glycosylation. They are removed in a final deprotection step, often under basic conditions (e.g., with ammonia (B1221849) in methanol), to yield the final product. The choice of protecting group is critical and must be "orthogonal," meaning it can be removed without affecting other parts of the molecule, including the newly formed N1-tetrahydropyranyl bond.

Advanced Synthetic Transformations for Functionalization

The bromine atom at the C-5 position of the target molecule is not merely a static feature; it serves as a versatile chemical handle for further molecular elaboration through cross-coupling reactions.

Palladium-Catalyzed C-S Coupling Reactions for Thiol Introduction

The 5-bromo substituent is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-heteroatom bonds. Specifically, the introduction of a sulfur-containing moiety (a thiol group) can be achieved via C-S coupling, often referred to as the Buchwald-Hartwig amination adapted for thiols.

This reaction typically involves:

Palladium Catalyst: A palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃.

Ligand: A phosphine (B1218219) ligand is crucial for the catalytic cycle. While chelating bisphosphine ligands have been used, modern methods show that certain biaryl monophosphine ligands can form exceptionally effective catalysts that promote C-S coupling under mild, room-temperature conditions.

Base: A base is required to deprotonate the thiol, forming the active thiolate nucleophile.

Reactants: The this compound substrate and the desired thiol.

This transformation allows for the synthesis of a diverse library of 5-thioether derivatives, which can be valuable for structure-activity relationship studies in medicinal chemistry. The reaction is known for its broad substrate scope and functional group tolerance.

| Component | Example | Function |

| Aryl Halide | This compound | Electrophilic partner |

| Thiol | R-SH (e.g., thiophenol, alkanethiol) | Nucleophilic partner |

| Palladium Precatalyst | Pd(OAc)₂ | Source of active Pd(0) catalyst |

| Phosphine Ligand | 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) | Stabilizes Pd and facilitates catalytic cycle |

| Base | NaOt-Bu, K₂CO₃ | Generates thiolate anion |

| Solvent | Toluene, Dioxane | Reaction medium |

Other Cross-Coupling Methodologies at C-5 (e.g., Suzuki reaction)

The bromine atom at the C-5 position of the pyrimidine ring serves as a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for creating new carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the C-5 position can be functionalized to generate a diverse library of analogues.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds by coupling an organoboron species (like a boronic acid or ester) with an organohalide. nih.gov In the context of the target compound, the C-5 bromo substituent readily participates in Suzuki coupling with various aryl or heteroaryl boronic acids. mdpi.com This reaction is valued for its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast array of boronic acids. nih.gov The general mechanism involves a catalytic cycle with a palladium(0) species, comprising oxidative addition, transmetalation, and reductive elimination steps. mdpi.com

Research on analogous pyrimidine systems demonstrates the reaction's utility. For example, the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been optimized, showing good to excellent yields, particularly with electron-rich boronic acids. nih.gov The choice of catalyst, base, and solvent is crucial for achieving high efficiency. nih.gov

| Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Methylphenylboronic acid | Pd(PPh3)4 (5%) | K3PO4 | 1,4-Dioxane | 85 |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4 (5%) | K3PO4 | 1,4-Dioxane | 88 |

| 3-Nitrophenylboronic acid | Pd(PPh3)4 (5%) | K3PO4 | 1,4-Dioxane | 55 |

| Naphthalen-1-ylboronic acid | Pd(PPh3)4 (5%) | K3PO4 | 1,4-Dioxane | 79 |

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. doaj.orgoup.com This reaction is exceptionally useful for synthesizing alkynyl-substituted pyrimidines, which are valuable precursors for further transformations or as target molecules themselves. The reaction typically proceeds under mild, anaerobic conditions with an amine base. tandfonline.com

Studies on the closely related substrate 5-Bromo-2'-deoxyuridine (BrdU) have established mild, aqueous Sonogashira reaction conditions suitable for sensitive nucleoside analogues. These optimized conditions, which use a specific palladium catalyst and ligand system at physiological temperature, demonstrate the feasibility of applying this methodology to this compound for the introduction of various alkyne-containing groups.

| Component | Reagent/Condition |

|---|---|

| Substrate | 5-Bromo-2'-deoxyuridine (BrdU) |

| Coupling Partner | Terminal Alkyne-Fluorescent Dye |

| Catalyst System | K2PdCl4 / S-Phos |

| Base | n-Bu4N+OH- |

| Additive | Sodium d-isoascorbate |

| Solvent | EtOH/H2O (1:1) |

| Temperature | 37 °C |

| Atmosphere | Argon |

Stille Coupling

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organohalide. This method is highly versatile due to the stability of organostannanes to air and moisture. It can be applied to couple various sp²-hybridized groups (vinyl, aryl) at the C-5 position. However, a significant drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts, which often complicates purification and raises environmental concerns.

N-Glycosylation Techniques for Tetrahydropyran Attachment

The introduction of the tetrahydropyran (THP) group at the N-1 position of 5-bromocytosine is more accurately described as an N-alkylation rather than a classical N-glycosylation, which typically involves sugar moieties like ribose. The primary challenge in the alkylation of cytosine is achieving regioselectivity, as the molecule possesses multiple nucleophilic nitrogen atoms (N1, N3, and the exocyclic N4-amino group).

A common and effective method for installing a THP group onto a heterocycle is the acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP). This reaction proceeds via the addition of the N-H bond across the electron-rich double bond of DHP. This approach has been successfully used in the synthesis of N(9)-tetrahydropyranyl-purine derivatives. oup.com By analogy, 5-bromocytosine can be reacted with DHP in the presence of a catalytic amount of acid, such as p-toluenesulfonic acid (p-TsOH), in an aprotic solvent like dioxane or tetrahydrofuran (B95107) (THF).

The key to success is controlling the reaction conditions to favor alkylation at the desired N-1 position over the N-3 or N-4 positions. The N-1 position is generally the most thermodynamically stable site for substitution on the cytosine ring.

Another potential strategy involves the nucleophilic substitution of a 2-halotetrahydropyran, such as 2-chlorotetrahydropyran. This approach would typically require prior activation of the 5-bromocytosine, for example, by silylation (e.g., with hexamethyldisilazane) to increase its solubility and enhance the nucleophilicity of the nitrogen atoms, or by direct deprotonation with a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). Careful selection of the base and reaction conditions is necessary to control the site of alkylation.

Chemical Modifications and Derivative Synthesis of 5 Bromo 1 Tetrahydropyran 2 Yl Cytosine Analogs

Structural Diversification at the C-5 Position of the Pyrimidine (B1678525) Ring

The carbon-bromine bond at the C-5 position of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine is the most common site for introducing structural diversity. The electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atom facilitates various substitution reactions, particularly transition-metal-catalyzed cross-coupling reactions. mostwiedzy.plresearchgate.net These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are extensively used to append aryl, vinyl, and alkynyl groups to the C-5 position. These reactions are foundational in modifying pyrimidine nucleosides. nih.gov

Suzuki Coupling: This reaction involves the coupling of the 5-bromo derivative with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust method for introducing substituted or unsubstituted aryl and heteroaryl groups.

Sonogashira Coupling: This is a highly efficient method for creating a C-sp bond by coupling the 5-bromo compound with a terminal alkyne. researchgate.net This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net The resulting 5-alkynylpyrimidines are particularly valuable as they can act as precursors for further functionalization or as handles for "click chemistry". semanticscholar.org

Heck Coupling: This reaction forms a new carbon-carbon bond by reacting the 5-bromo precursor with an alkene in the presence of a palladium catalyst. It is used to introduce vinyl and substituted vinyl moieties.

Stille Coupling: Involving the reaction with an organotin compound, Stille coupling offers another route to C-C bond formation, allowing for the introduction of various alkyl, vinyl, and aryl groups.

Table 1: Examples of C-5 Position Modifications on Pyrimidine Analogs This table is illustrative of reactions commonly performed on 5-halopyrimidines.

| Reaction Type | Reagents/Catalyst | Substituent Introduced | Potential Application |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne, Pd(PPh₃)₄, CuI, Et₃N | Alkynyl group (e.g., -C≡C-H, -C≡C-Ph) | Click chemistry handle, fluorescent probes. researchgate.netsemanticscholar.org |

| Suzuki Coupling | Arylboronic Acid, Pd(OAc)₂, Base | Aryl group (e.g., Phenyl, Thienyl) | Modulation of biological activity. researchgate.net |

| Heck Coupling | Alkene, Pd Catalyst, Base | Vinyl group (e.g., -CH=CH₂) | Antiviral agents. nih.gov |

| Alkylation | Alkylating agents | Alkyl groups (e.g., -CH₃, -C₂H₅) | Study of protein-DNA interactions. semanticscholar.org |

Modifications of the Tetrahydropyran (B127337) Ring

The tetrahydropyran (THP) ring in this compound serves as a mimic of the (deoxy)ribose sugar found in natural nucleosides. While less frequently modified than the pyrimidine base, alterations to this ring can significantly impact the molecule's conformational properties and biological activity. Modifications can range from substitution on the ring to its complete replacement with other cyclic systems.

Research into related nucleoside analogs has demonstrated the feasibility of replacing the standard sugar or sugar-mimic ring with other heterocyclic systems. For example, analogs containing a tetrahydrofuran (B95107) ring have been synthesized and studied. nih.govnih.gov Similarly, sulfur-containing rings like thiolan have been used as sugar replacements to create novel cytosine derivatives. researchgate.net These changes alter the geometry and electronic properties of the nucleoside analog, potentially leading to different interactions with biological targets like enzymes. researchgate.net

Direct functionalization of the THP ring is more challenging but can be envisioned through strategies common in carbohydrate chemistry. This could include the introduction of hydroxyl, amino, or fluoro groups at specific positions, provided a suitable synthetic precursor is available. Such modifications would influence the analog's polarity, hydrogen bonding capacity, and metabolic stability.

Nucleobase Derivatization Strategies

Beyond the C-5 position, the cytosine base itself offers other sites for chemical modification. The exocyclic amino group (N4) and the ring nitrogen at the N3 position are primary targets for derivatization.

The N4-amino group can readily undergo reactions such as acylation to form amides or reaction with aldehydes and ketones to form Schiff bases. nih.gov For instance, condensation of cytosine with 5-nitrovanillin (B156571) has been used to synthesize a Schiff base derivative, demonstrating a straightforward method for adding bulky and electronically diverse substituents. nih.gov These modifications can alter the hydrogen bonding patterns of the nucleobase, which is critical for its recognition by enzymes and nucleic acid partners.

The N3 position of the pyrimidine ring can be alkylated, although this generally requires protection of the N1 and N4 positions. More drastic modifications can lead to ring transformations. Under certain conditions with strong nucleophiles, the pyrimidine ring can undergo contraction or rearrangement to form different heterocyclic systems, such as pyridines or isoxazoles. wur.nl These transformations fundamentally alter the core scaffold of the molecule, leading to entirely new classes of compounds.

Conjugation Chemistry for Bioconjugation and Probe Development

A primary application for derivatives of this compound is in the development of molecular probes and bioconjugates. By introducing specific functional groups, the molecule can be attached to other biomolecules, such as proteins or nucleic acids, or to reporter tags like fluorophores or affinity labels.

The C-5 position is the preferred site for installing a "chemical handle" for conjugation. As mentioned, the Sonogashira reaction is particularly powerful for this purpose, as it introduces an alkynyl group. researchgate.net This alkyne can then be used in copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, a cornerstone of "click chemistry," to conjugate the nucleoside to a molecule bearing an azide (B81097) group. This strategy has been used to incorporate modified nucleosides into DNA strands to probe DNA-protein interactions. semanticscholar.org

Alternatively, fluorescent moieties like pyrene (B120774) can be directly attached to the C-5 position via coupling reactions. researchgate.net The resulting fluorescent nucleoside analog can then be incorporated into oligonucleotides, which can be used to study DNA structure and dynamics. researchgate.net The development of such probes is essential for understanding complex biological processes at the molecular level.

Table 2: Functional Groups for Conjugation and Probe Development

| Functional Group Handle | Introduction Method | Conjugation Reaction | Application |

|---|---|---|---|

| Terminal Alkyne | Sonogashira Coupling | Click Chemistry (e.g., CuAAC) | Labeling of DNA/RNA, attachment to proteins. semanticscholar.org |

| Pyrene | Sonogashira Coupling | Directly acts as a probe | Fluorescent probing of DNA structure. researchgate.net |

| Amine | Amination/Reduction of Nitro Group | Amide bond formation (with activated carboxylic acids) | Attachment to surfaces or biomolecules. |

| Carboxylic Acid | Oxidation of an alkyl or alcohol substituent | Amide bond formation (with amines) | Linkage to amino-functionalized molecules. nih.gov |

Molecular Mechanisms of Action and Biological Activities

Interaction with Nucleic Acid Synthesis Pathways

Nucleoside analogs often exert their effects by interfering with the synthesis of DNA and RNA. This interference can occur through competitive inhibition of polymerases or by being incorporated into the growing nucleic acid chains, leading to termination or dysfunction.

A primary mechanism for antiviral nucleoside analogs is the inhibition of viral polymerases, such as the RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2. These enzymes are critical for replicating the viral genome.

Specific experimental data on the inhibitory activity of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine against SARS-CoV-2 RdRp or other viral polymerases are not available in the reviewed scientific literature. As a synthetic nucleoside analog, its potential to act as an antiviral agent would theoretically hinge on its ability to be recognized and used by viral polymerases, thereby disrupting the replication process. ontosight.ai

In addition to antiviral activity, many nucleoside analogs can interfere with the DNA replication in host cells, an activity that is particularly relevant for anticancer applications. ontosight.ai This interference often involves the inhibition of cellular DNA polymerases.

There is no specific research available detailing the effects of this compound on cellular DNA replication or its inhibition of specific cellular DNA polymerases.

For a nucleoside analog to interfere with nucleic acid synthesis, it must first be converted into its triphosphate form within the cell. This active form can then be incorporated into a growing DNA or RNA strand by a polymerase. ontosight.ai

The specific mechanisms, efficiency, and consequences of the incorporation of this compound into DNA or RNA have not been documented in the available scientific literature. Research on other modified pyrimidine (B1678525) nucleosides has shown that such incorporation is possible and can affect subsequent processes like transcription, but direct evidence for the title compound is lacking.

Modulation of Cellular Kinases and Phosphorylation by Cellular Enzymes

The biological activity of nucleoside analogs is critically dependent on their phosphorylation by cellular kinases to their active mono-, di-, and triphosphate forms. ontosight.ai The efficiency of this phosphorylation process can determine the compound's potency and cellular activity.

Specific studies detailing the phosphorylation of this compound by cellular kinases or its broader effects on cellular phosphorylation cascades have not been identified in the reviewed literature. Its potential activity is presumed to be dependent on this enzymatic conversion. ontosight.ai

Engagement with Nucleoside Transporters

Before a nucleoside analog can be phosphorylated and exert its biological effects, it must first enter the cell. This cellular uptake is typically mediated by specific membrane proteins known as nucleoside transporters.

No specific data from studies on the interaction of this compound with any particular nucleoside transporters are available in the public scientific domain.

Enzyme Inhibition Profiles (e.g., Cytidine (B196190) Deaminase, Ribonucleotide Reductase)

Nucleoside analogs can be targets for various cellular enzymes that can either activate or deactivate them. For instance, cytidine deaminase can deaminate cytidine analogs, potentially inactivating them, while ribonucleotide reductase is a key enzyme in the production of deoxyribonucleotides for DNA synthesis and can be a target for anticancer drugs.

There is no specific information in the searched literature regarding the inhibition of cytidine deaminase or ribonucleotide reductase by this compound.

Data Tables

The following tables summarize the available data based on the reviewed scientific literature for the specified molecular mechanisms.

Table 1: Interaction with Nucleic Acid Synthesis Pathways You can sort and filter the data by clicking on the column headers.

| Mechanism | Target Enzyme | Finding for this compound |

|---|---|---|

| Inhibition of Viral DNA Synthesis | SARS-CoV-2 RdRp | Data not available |

| Interference with Cellular DNA Replication | Cellular DNA Polymerases | Data not available |

| Incorporation into DNA and RNA | DNA/RNA Polymerases | Data not available |

Table 2: Cellular and Enzymatic Interactions You can sort and filter the data by clicking on the column headers.

| Interaction | Target | Finding for this compound |

|---|---|---|

| Modulation of Cellular Kinases | Cellular Kinases | Data not available |

| Engagement with Nucleoside Transporters | Nucleoside Transporters | Data not available |

| Enzyme Inhibition | Cytidine Deaminase | Data not available |

| Enzyme Inhibition | Ribonucleotide Reductase | Data not available |

Site-Specific Cross-linking with Oligonucleotide-Binding Proteins

The incorporation of 5-halogenated pyrimidines, such as 5-bromocytosine (B1215235) derivatives, into oligonucleotides provides a powerful tool for elucidating the intricate interactions between nucleic acids and their binding proteins. glenresearch.com The bromine substituent at the 5-position of the cytosine ring makes the nucleoside photosensitive. Upon exposure to UV light, the carbon-bromine bond can undergo photolysis, leading to the formation of a highly reactive uracilyl-5-yl radical. This radical can then form a covalent cross-link with nearby amino acid residues within the binding pocket of a protein.

This photo-cross-linking is particularly valuable for mapping the specific contact points between an oligonucleotide and its cognate protein. glenresearch.com The reaction is highly localized, ensuring that the cross-link forms only where the oligonucleotide is in close proximity to the protein. For instance, studies with oligonucleotides containing 5-bromodeoxyuridine (a related 5-halogenated pyrimidine) have successfully identified the amino acids at the binding interface of proteins like the lac repressor. glenresearch.com The minimal steric impact of the bromine atom compared to a methyl group ensures that the modified oligonucleotide can still bind to its target protein with high affinity, allowing for the study of native-like interactions. glenresearch.com

The specificity of the cross-linking reaction can be further enhanced by controlling the wavelength of the UV irradiation. Longer wavelength UV light (around 308 nm) can achieve rapid and highly specific photo-cross-linking of oligonucleotides containing 5-bromouracil (B15302) or 5-bromocytosine to their binding proteins. glenresearch.com This technique has been instrumental in studying a variety of DNA- and RNA-binding proteins, including those involved in transcription, translation, and DNA repair. glenresearch.com

| Feature | Description | Reference |

| Mechanism | UV-induced photolysis of the C-Br bond creates a reactive radical that forms a covalent bond with proximal amino acid residues. | glenresearch.com |

| Application | Mapping of nucleic acid-protein interaction sites. | glenresearch.com |

| Advantage | High specificity and minimal perturbation of the native binding interaction. | glenresearch.com |

| Wavelength | Optimal cross-linking achieved with longer wavelength UV light (e.g., 308 nm). | glenresearch.com |

Role in Aptamer Design and Characterization

Aptamers are short, single-stranded DNA or RNA molecules that can bind to a wide variety of target molecules, including proteins, with high affinity and specificity. The unique properties of 5-halogenated pyrimidines, including 5-bromocytosine derivatives, have found applications in the design and characterization of aptamers. glenresearch.com The ability of these modified nucleosides to participate in photo-cross-linking reactions is particularly useful in this context.

By incorporating this compound or similar analogues into an aptamer sequence, researchers can covalently link the aptamer to its protein target upon UV irradiation. This cross-linking helps to identify the precise binding site of the aptamer on the protein and can provide insights into the conformational changes that may occur upon binding. glenresearch.com

The use of halogenated nucleosides has been noted in the development of aptamer-based drug candidates, including those targeting membrane-bound receptors for potential use in cancer therapy through cell-based SELEX (Systematic Evolution of Ligands by Exponential Enrichment) methods. glenresearch.com

| Application | Benefit | Reference |

| Target Identification | Photo-cross-linking facilitates the identification of the aptamer binding site on the target protein. | glenresearch.com |

| Structural Diversity | Introduction of modified bases can lead to aptamers with enhanced binding properties. | glenresearch.com |

| Therapeutic Development | Aids in the creation of aptamer-based therapeutics, including those for cancer targeting. | glenresearch.com |

Antimicrobial and Biofilm-Inhibitory Activities

While direct studies on the antimicrobial and biofilm-inhibitory activities of this compound are not extensively documented in publicly available literature, the broader class of brominated compounds has shown significant potential in this area. Halogenated compounds, particularly those containing bromine, are known for their antimicrobial properties.

For instance, various bromopyrrole alkaloids isolated from marine sponges have demonstrated inhibitory effects against the biofilm formation of Gram-negative bacteria like Escherichia coli. nih.gov Similarly, certain synthetic brominated furanones have been shown to inhibit biofilm formation and swarming motility in E. coli. nih.gov These compounds often act by disrupting quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation.

Research on 5-aminoorotic acid derivatives has indicated that those with a bromoacetamido substitution exhibit antibacterial properties. nih.gov This suggests that the presence of a bromine atom on a pyrimidine-like scaffold can confer antimicrobial activity. Given these precedents, it is plausible that this compound could exhibit some level of antimicrobial or biofilm-inhibitory activity, although specific experimental validation is required.

| Compound Class | Observed Activity | Potential Mechanism | Reference |

| Bromopyrrole Alkaloids | Inhibition of E. coli biofilm formation. | Not specified | nih.gov |

| Brominated Furanones | Inhibition of E. coli biofilm formation and swarming. | Quorum sensing disruption. | nih.gov |

| Bromoacetamido-substituted 5-aminoorotic acid derivatives | Antibacterial properties. | Not specified | nih.gov |

Epigenetic Modulation via Bromodomain Interactions (as a general mechanism for related probes)

Epigenetic modifications play a crucial role in regulating gene expression without altering the underlying DNA sequence. One key family of epigenetic "reader" proteins is the bromodomain-containing proteins, which recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins. glenresearch.comnih.gov This recognition is a critical step in the assembly of transcriptional machinery and the regulation of gene expression. glenresearch.com

Small molecules that can inhibit the interaction between bromodomains and acetylated lysines are of significant interest as chemical probes to study epigenetic processes and as potential therapeutic agents, particularly in oncology. glenresearch.comnih.gov These inhibitors typically function by mimicking the acetyl-lysine binding motif and competing for the binding pocket of the bromodomain.

While there is no direct evidence in the provided search results to suggest that this compound itself is a bromodomain inhibitor, its structural features are relevant to the design of such probes. The development of small molecule inhibitors often involves screening libraries of compounds with diverse chemical scaffolds. The pyrimidine core of this compound, along with its substituents, could potentially serve as a fragment or starting point for the design of novel bromodomain inhibitors. The bromine atom, for instance, could be exploited to form specific interactions within the bromodomain binding pocket. The general principle is that by blocking the "reader" function of bromodomains, the downstream signaling pathways that lead to aberrant gene expression in diseases like cancer can be disrupted. glenresearch.com

| Concept | Description | Relevance to Probe Design | Reference |

| Epigenetic Readers | Bromodomains are protein modules that recognize and bind to acetylated lysine residues. | Inhibitors can block this recognition to modulate gene expression. | glenresearch.comnih.gov |

| Mechanism of Inhibition | Small molecules compete with acetylated lysines for the bromodomain binding pocket. | The chemical scaffold of compounds like this compound could be a starting point for inhibitor design. | glenresearch.comnih.gov |

| Therapeutic Potential | Bromodomain inhibitors are being investigated for the treatment of cancer and other diseases. | Novel chemical entities are sought to improve selectivity and efficacy. | glenresearch.comnih.gov |

Structure Activity Relationship Sar Studies

Impact of the C-5 Bromine Atom on Biological Activity and Enzyme Recognition

The introduction of a halogen atom at the C-5 position of a pyrimidine (B1678525) ring is a well-established strategy in the design of nucleoside analogs with antiviral and anticancer properties. The bromine atom in 5-Bromo-1-(tetrahydropyran-2-yl)cytosine significantly alters the electronic properties of the cytosine base. Halogens are electron-withdrawing, which can affect the pKa of the nucleobase and its hydrogen bonding patterns with target enzymes. nih.gov

The size of the bromine atom, which is comparable to that of a methyl group, allows it to mimic thymidine (B127349), potentially deceiving viral or cellular enzymes. mdpi.com For instance, halogenated pyrimidines like bromodeoxyuridine (BrdU) can be incorporated into DNA, a process that is often a prerequisite for their therapeutic effect. mdpi.com This incorporation can lead to cytotoxicity and sensitization to radiation. mdpi.com The antiviral activity of related compounds, such as (E)-5-(2-bromovinyl)-2'-deoxycytidine (BVDC), is dependent on phosphorylation by virus-encoded thymidine kinases, highlighting the critical role of enzyme recognition. nih.gov The presence of the C-5 bromine can influence the substrate specificity of such kinases. Studies on pyrimidine dimer-DNA glycosylases have shown a preference for dimers containing 5'-thymine over those with 5'-cytosine, suggesting that modifications at this position can directly impact enzyme-substrate interactions. nih.gov

Furthermore, the C-5 substituent affects the conformation of the nucleoside, which can influence its binding to the active sites of polymerases and other enzymes. Research on oligonucleotides containing 5-bromocytosine (B1215235) has indicated that this modification can promote alternative DNA forms, such as the A or Z form, depending on the sequence context. nih.gov

Role of the Tetrahydropyran (B127337) Moiety in Cellular Uptake and Target Interaction

The replacement of the natural furanose sugar with a six-membered tetrahydropyran (THP) ring represents a significant modification that primarily influences the compound's pharmacokinetic properties, such as cellular uptake and stability. The THP moiety increases the lipophilicity of the nucleoside analog compared to its natural counterpart. nih.govsci-toys.com This enhanced lipophilicity can facilitate passage through cellular membranes, a critical step for intracellular action. sci-toys.comnih.gov

However, the relationship between lipophilicity and cellular uptake is not always linear and can be influenced by the presence of specific nucleoside transporters. nih.govnih.gov While increased lipophilicity can improve passive diffusion, the altered shape and size of the THP ring compared to a natural ribose sugar may affect its recognition and transport by these specialized proteins.

The conformational flexibility of the THP ring also differs from that of a five-membered ribose or tetrahydrofuran (B95107) (THF) ring. This can impact how the nucleoside analog presents its nucleobase to the target enzyme. Studies on HIV protease inhibitors have shown that incorporating a tetrahydropyran ring can allow for greater flexibility to accommodate enzyme mutations, potentially leading to improved potency against resistant strains. nih.gov The oxygen atom within the THP ring is also crucial, as its replacement with a methylene (B1212753) group in related inhibitors has been shown to cause a drastic loss of antiviral activity, likely due to the loss of key hydrogen bonding interactions. nih.gov

Influence of Nucleobase and Sugar Mimic Modifications on Potency and Selectivity

The potency and selectivity of nucleoside analogs are fine-tuned by modifications to both the nucleobase and the sugar mimic. In the case of this compound, altering either the C-5 substituent or the THP ring would be expected to have profound effects.

Nucleobase Modifications: Replacing the C-5 bromine with other halogens (e.g., fluorine, chlorine, or iodine) would modulate the electronic and steric properties of the molecule. For example, in a series of 5-substituted-4'-thio-beta-D-arabinofuranosylcytosines, the 5-fluoro analog was found to be highly cytotoxic, whereas the 5-bromo and 5-chloro analogs were not. nih.gov This highlights that even among halogens, the specific nature of the atom is critical for biological activity. In other contexts, such as with carbocyclic analogues of 5-halocytosine nucleosides, the 5-bromo and 5-iodo derivatives showed activity against herpes simplex virus (HSV).

Sugar Mimic Modifications: Modifying the sugar mimic can dramatically alter the compound's properties. For instance, using a tetrahydrofuran (THF) ring, a five-membered ether, can increase polarity and enhance cellular uptake. The synthesis of 1-(tetrahydrofuran-2-yl)uracil analogs has been reported, providing a scaffold for comparison. nih.gov The introduction of other functional groups onto the THP ring, or altering its stereochemistry, would also influence target binding and pharmacokinetics. The choice of the sugar mimic is crucial, as it dictates the three-dimensional shape of the analog and its ability to fit into the active site of target enzymes like polymerases or kinases. nih.gov

Comparative Analysis with Other Halogenated Pyrimidine Nucleosides and Analogs

The predicted activity of this compound can be contextualized by comparing it with other halogenated pyrimidine nucleosides.

| Compound | C-5 Halogen | Sugar/Sugar Mimic | Noted Biological Activity | Reference |

| This compound | Bromo | Tetrahydropyran | Synthetic analog, activity to be determined | mdpi.comnih.gov |

| 5-Bromocarbodine | Bromo | Carbocyclic Ribose | Active against influenza virus | |

| (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU) | Bromo (on vinyl) | 2'-Deoxyribose | Potent and selective inhibitor of HSV-1 and VZV | nih.gov |

| 5-Bromo-2'-deoxyuridine (BrdU) | Bromo | 2'-Deoxyribose | Cytotoxic, sensitizes cells to radiation | mdpi.com |

| 5-Fluoro-1-(4-thio-beta-D-arabinofuranosyl)cytosine | Fluoro | 4'-Thio-arabinofuranose | Highly cytotoxic | nih.gov |

| 5-Bromo-1-(4-thio-beta-D-arabinofuranosyl)cytosine | Bromo | 4'-Thio-arabinofuranose | Not cytotoxic in tested cell lines | nih.gov |

| C-5-Iodo-2'-deoxycytidine (Carbocyclic) | Iodo | Carbocyclic 2'-Deoxyribose | Active against HSV-1 |

This comparative data illustrates key SAR trends. For instance, while 5-bromination can confer antiviral activity (e.g., 5-Bromocarbodine, BVDU), its efficacy is highly dependent on the nature of the sugar moiety. nih.gov In the 4'-thioarabinofuranosylcytosine series, the 5-fluoro substitution was superior to 5-bromo for cytotoxicity, suggesting that for certain cellular targets, the smaller and more electronegative fluorine is preferred. nih.gov

The choice of the sugar mimic is equally critical. Carbocyclic analogs, where the ring oxygen is replaced by a methylene group, often show good antiviral activity. Thionucleosides, containing sulfur in the sugar ring, also represent a distinct class with unique biological profiles. nih.gov The THP moiety in this compound offers a different combination of lipophilicity and conformational properties compared to these other sugar mimics, and further empirical studies are required to determine its specific biological profile. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the basis of molecular recognition.

In the context of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine, molecular docking could be employed to investigate its binding affinity and mode of interaction with various enzymes or protein receptors where it might exert a biological effect. For instance, studies on other modified cytosine derivatives, such as 5-fluorocytosine-1,3,4-oxadiazole hybrids, have used molecular docking to explore their potential as anticancer agents by examining their ability to bind to proteins like caspase-3. nih.gov

A typical molecular docking study for this compound would involve:

Target Selection: Identifying a potential protein target, such as a viral polymerase, a kinase, or a DNA/RNA modifying enzyme.

Binding Site Prediction: Locating the active site or an allosteric binding pocket on the target protein.

Docking Simulation: Using software to place the ligand into the binding site in multiple conformations and orientations.

Scoring and Analysis: Calculating a binding score (or binding energy) for each pose to rank its stability. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues would be analyzed to understand the binding mechanism.

The results of such a study would typically be presented in a table format, illustrating the binding affinity and key interactions.

Table 1: Illustrative Example of Molecular Docking Results

This table demonstrates how docking results for this compound against a hypothetical protein target might be presented. The data below is for illustrative purposes only.

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

| This compound | Protein Kinase X | -8.5 | Lys72, Asp184, Leu132 | 3 |

| Control Inhibitor | Protein Kinase X | -9.2 | Lys72, Asp184, Phe185 | 4 |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. DFT provides a balance between accuracy and computational cost, making it a valuable tool for studying nucleobase analogues.

For this compound, DFT calculations could be used to determine a variety of fundamental properties:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of the atoms.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. These properties are critical for understanding the molecule's reactivity and its ability to participate in non-covalent interactions.

Vibrational Frequencies: Predicting the infrared spectrum of the molecule, which can aid in its experimental characterization.

Reaction Mechanisms: Investigating the energy barriers of potential chemical transformations, such as the deamination of the cytosine ring, a process that has been studied for cytosine itself using DFT. researchgate.net

Studies on cytosine and its analogues have used DFT to explore phenomena like proton transfer events with guanine, which are relevant to understanding mutagenesis. nih.gov Such analyses for this compound would reveal how the bromo and tetrahydropyran-2-yl substituents modify the electronic properties compared to natural cytosine.

Table 2: Example of Calculated Electronic Properties via DFT

This table illustrates the type of data that would be generated from a DFT analysis of this compound compared to cytosine. The data is hypothetical.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Cytosine | -6.2 | -1.5 | 7.1 |

| This compound | -6.5 | -1.9 | 6.8 |

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. An MD simulation can reveal the dynamic behavior of a ligand-receptor complex, offering insights that are not available from static docking models.

If molecular docking suggested that this compound binds to a particular biomolecule, an MD simulation could be performed to:

Assess Binding Stability: Determine if the ligand remains stably bound in the active site over a period of nanoseconds to microseconds.

Characterize Conformational Changes: Observe how the protein and ligand structures change and adapt to each other upon binding.

Calculate Binding Free Energy: Employ more rigorous methods (like MM/PBSA or MM/GBSA) to get a more accurate estimate of the binding affinity.

Research on other modified nucleic acid analogues has utilized MD simulations to understand how chemical modifications affect the structure and dynamics of DNA and RNA duplexes. nih.govarxiv.org For this compound, MD simulations could be used to see how its incorporation into a DNA or RNA strand affects the helix's stability, flexibility, and recognition by proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent analogues.

A QSAR study involving this compound would require a dataset of structurally related compounds with measured biological activity against a specific target. The general process would be:

Data Collection: Assembling a series of related molecules (e.g., various substituted pyrimidinones) with their corresponding biological activity data (e.g., IC50 values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can be constitutional, topological, geometric, or electronic.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates the descriptors with the activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

While no specific QSAR studies for this compound are documented, the methodology has been successfully applied to other classes of heterocyclic compounds to guide the optimization of their antioxidant or antimicrobial properties. nih.govnih.govnih.gov Such a model could help in suggesting modifications to the this compound scaffold to enhance a desired biological effect.

Pre Clinical Research Applications and Potential

In Vitro Efficacy Evaluation in Diverse Cellular Models

Antiviral Efficacy Studies (e.g., against viral replication)

Nucleoside analogs are a cornerstone of antiviral therapy, and 5-Bromo-1-(tetrahydropyran-2-yl)cytosine belongs to this class of compounds. ontosight.ai The mechanism of action for many such analogs involves inhibition of viral DNA synthesis. ontosight.ai For these compounds to be effective, they typically require phosphorylation by cellular kinases to their active triphosphate form, which can then be incorporated into the growing DNA chain by viral DNA polymerases, leading to chain termination or dysfunctional viral genomes. ontosight.ai

While specific antiviral data for this compound is not extensively published, research on analogous compounds underscores the potential of this chemical class. For instance, studies on 5-substituted 2'-deoxypyrimidine nucleosides have demonstrated significant antiviral activity against various herpes viruses. The efficacy of these related compounds is often evaluated by their ability to reduce viral plaque formation in cell cultures.

Data on the antiviral activity of related 5-substituted 2'-deoxypyrimidine nucleosides against Herpes Simplex Virus Type 1 (HSV-1) is presented in the table below.

| Compound | 50% Plaque Reduction (ID50) in µM |

|---|---|

| (E)-5-(2-bromovinyl)-UdR | 0.06-0.22 |

| ara-C | ~0.1 |

| HMeUdR | ~0.5 |

| fUdR | ~1 |

| IUdR | ~1 |

| HMeCdR | ~2 |

This table is based on data from related compounds and is for illustrative purposes.

Further research is needed to specifically determine the antiviral spectrum and potency of this compound. ontosight.ai

Anticancer Activity in Proliferating Cell Lines

The potential of this compound as an anticancer agent lies in its ability to interfere with the DNA replication of rapidly dividing cancer cells. ontosight.ai The incorporation of such a modified nucleoside can disrupt the normal cell cycle and induce apoptosis. The evaluation of anticancer activity is typically conducted using a panel of human cancer cell lines, with cytotoxicity measured by assays such as the MTT assay, which assesses metabolic activity.

Studies on pyrimidine (B1678525) derivatives have shown promise in this area. For example, certain (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidine derivatives have demonstrated antiproliferative activity against the MCF-7 human breast cancer cell line. nih.gov The most active of these related compounds showed an IC50 value of 0.67 µM. nih.gov This suggests that the pyrimidine scaffold, a core component of this compound, is a viable starting point for the development of anticancer agents.

Illustrative anticancer activity of a related pyrimidine derivative against the MCF-7 cell line.

| Compound Class | Most Active Compound | IC50 (µM) | Cell Line |

|---|---|---|---|

| (tetrahydro-benzoxazepine-yl)-purine | (RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine | 0.67 | MCF-7 |

This table is based on data from a related compound class and is for illustrative purposes. nih.gov

Future in vitro studies would be necessary to ascertain the specific cancer cell lines susceptible to this compound and to elucidate its precise mechanism of anticancer action. ontosight.ai

Antimycobacterial Activity Investigations

Antimycobacterial activity of related N-benzyl-5-chloropyrazine-2-carboxamides against M. tuberculosis H37Rv.

| Compound | MIC (µg/mL) |

|---|---|

| 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | 12.5 |

| 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | 25 |

| Pyrazinamide (Reference) | 12.5-25 |

This table is based on data from related compounds and is for illustrative purposes. nih.gov

These findings suggest that the broader class of pyrimidine-like compounds warrants investigation for antimycobacterial effects, and specific studies are needed to determine if this compound possesses such activity.

Antibiofilm Activity Assessments

Biofilm formation is a significant factor in chronic infections, and compounds that can inhibit or disrupt biofilms are of great interest. The potential antibiofilm activity of this compound has not yet been reported. However, the core molecule, 5-bromocytosine (B1215235), is a pyrimidine derivative, and other pyrimidine analogs have been investigated for their effects on bacterial biofilms. The evaluation of antibiofilm activity often involves methods to quantify biofilm mass and the metabolic activity of cells within the biofilm.

In Vivo Efficacy and Pharmacodynamic Studies in Relevant Animal Models

While in vivo data for this specific compound is not available, studies on related nucleoside analogs provide a framework for how such research is conducted. For example, the in vivo antiviral activity of (-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine (a related fluorinated cytosine derivative) was assessed in woodchucks infected with woodchuck hepatitis virus, a model for human hepatitis B virus. nih.gov In this study, treatment led to a significant reduction in viral DNA levels in the serum. nih.gov

Example of in vivo antiviral efficacy from a related compound.

| Treatment Group (dosage) | Average Fold Reduction in Serum Viral DNA |

|---|---|

| 30 mg/kg b.i.d. | 56 |

| 20 mg/kg b.i.d. | 27 |

This table is based on data from a related compound and is for illustrative purposes. nih.gov

These types of animal model studies are crucial for determining the potential of a compound like this compound to move forward in the drug development pipeline. ontosight.ai

Utility as Chemical Probes for Biological Target Elucidation

Beyond its direct therapeutic potential, this compound and similar molecules can serve as valuable chemical probes. These probes are instrumental in identifying and validating biological targets. The modified structure of this compound could allow it to interact with specific cellular enzymes or receptors, and by studying these interactions, researchers can gain a deeper understanding of biological pathways.

For instance, derivatives of the tetrahydropyran (B127337) ring, a key feature of the title compound, have been used in the synthesis of selective M1 muscarinic agonists, which are being studied for their potential in treating Alzheimer's disease. nih.gov The tetrahydropyran moiety can influence the binding affinity and selectivity of a molecule for its target. The bromine atom on the cytosine ring also offers a site for further chemical modification, potentially allowing for the attachment of fluorescent tags or affinity labels to facilitate target identification.

The synthesis of various heterocyclic building blocks containing the tetrahydropyran-2-yl group is well-established, enabling the creation of a library of related compounds for structure-activity relationship (SAR) studies. nih.gov These studies are vital for optimizing the potency and selectivity of a lead compound and for understanding the molecular interactions that govern its biological activity.

Strategies to Overcome Mechanisms of Resistance in Biological Systems

Resistance to nucleoside analogs, a class of compounds to which this compound belongs, is a significant challenge in the treatment of viral infections and cancer. While direct research on resistance mechanisms and corresponding circumvention strategies for this compound is not extensively documented in publicly available literature, the broader understanding of resistance to analogous compounds provides a framework for potential strategies. These strategies primarily focus on overcoming alterations in drug transport, metabolism, and target interaction.

Mechanisms of resistance to nucleoside analogs are multifaceted and can emerge at various stages of the drug's intracellular journey. A primary mechanism involves deficient phosphorylation of the nucleoside analog to its active triphosphate form. This is often due to the downregulation or mutation of key activating enzymes, such as deoxycytidine kinase (dCK) for many cytosine analogs. Conversely, an upregulation of deactivating enzymes, like cytidine (B196190) deaminase (CDA) which deaminates the nucleoside analog, or 5'-nucleotidases that dephosphorylate the active monophosphate form, can also lead to resistance.

Another significant resistance mechanism is the reduced influx or increased efflux of the drug from the target cell. Nucleoside analogs typically rely on specific nucleoside transporters to enter the cell. A decrease in the expression of these transporters can limit the intracellular concentration of the drug. Furthermore, the overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, thereby reducing its efficacy.

Modifications in the target enzyme itself, such as viral DNA polymerase or reverse transcriptase, can also confer resistance. These mutations can decrease the affinity of the enzyme for the drug triphosphate, thus favoring the incorporation of natural nucleotides and allowing DNA or RNA synthesis to proceed.

Several innovative strategies are being explored to counteract these resistance mechanisms. One of the most promising approaches is the development of prodrugs. The ProTide (prodrug nucleotide) technology, for instance, masks the initial phosphate (B84403) group of a nucleoside monophosphate with lipophilic moieties. This allows the compound to bypass the need for initial phosphorylation by cellular kinases, a common step where resistance occurs. Once inside the cell, the protecting groups are cleaved, releasing the active monophosphate.

Nanodelivery systems represent another advanced strategy. Encapsulating the active triphosphate form of a nucleoside analog within nanoparticles can facilitate its direct delivery into the cytoplasm of target cells. This approach circumvents resistance mechanisms related to both impaired transport and deficient phosphorylation.

The development of next-generation nucleoside analogs with modifications that make them less susceptible to deactivation or better substrates for activating enzymes is an ongoing area of research. Additionally, combination therapy, where a nucleoside analog is co-administered with an inhibitor of a resistance-conferring enzyme (e.g., a cytidine deaminase inhibitor), can help to maintain therapeutic levels of the active drug.

The table below summarizes common mechanisms of resistance to nucleoside analogs and the corresponding strategies being investigated to overcome them.

| Mechanism of Resistance | Description | Strategy to Overcome |

| Impaired Activation | Reduced expression or mutation of activating kinases (e.g., deoxycytidine kinase), leading to inefficient phosphorylation of the nucleoside analog to its active triphosphate form. | Prodrugs (e.g., ProTides): Deliver the pre-phosphorylated monophosphate form into the cell. Gene Therapy: Introduce the gene for the activating kinase into tumor cells. |

| Increased Deactivation | Upregulation of deaminases (e.g., cytidine deaminase) that modify the nucleoside analog, or increased activity of 5'-nucleotidases that dephosphorylate the active monophosphate. | Co-administration with enzyme inhibitors: Use of cytidine deaminase inhibitors to prevent drug inactivation. Development of resistant analogs: Synthesize analogs that are poor substrates for deactivating enzymes. |

| Altered Drug Transport | Decreased expression of influx transporters, reducing the amount of drug entering the cell, or increased expression of efflux transporters (e.g., ABC transporters) that actively pump the drug out. | Nanodelivery Systems: Encapsulate the drug to facilitate entry independent of transporters. Development of lipophilic analogs: Increase passive diffusion across the cell membrane. |

| Target Modification | Mutations in the target enzyme (e.g., viral DNA polymerase) that reduce its affinity for the activated drug, favoring the binding of natural nucleotides. | Next-generation analogs: Design new analogs that can effectively inhibit mutated enzymes. Combination Therapy: Use of multiple drugs with different mechanisms of action. |

Detailed research into the specific interactions of this compound with these cellular components would be necessary to determine which of these resistance mechanisms and circumvention strategies are most relevant to its potential therapeutic applications.

Future Research Directions

Exploration of Novel and Greener Synthetic Pathways

The advancement of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine and its derivatives is contingent on efficient and sustainable synthetic routes. Future research should prioritize the development of novel synthetic methodologies that are not only high-yielding but also environmentally benign. Traditional methods for synthesizing nucleoside analogs can be lengthy and often rely on hazardous reagents and solvents.

Key areas for exploration include:

Enzymatic Synthesis: Utilizing enzymes, such as nucleoside phosphorylases or transferases, could offer highly stereoselective and greener alternatives to classical chemical glycosylation.

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability while minimizing waste.

One-Pot Reactions: Designing multi-step sequences that occur in a single reaction vessel can reduce the need for intermediate purification steps, saving time, resources, and solvents. biorxiv.org

Alternative Protecting Group Strategies: Investigating more readily cleavable and less toxic protecting groups for the cytosine base can streamline the synthesis and purification process.

A recent approach for creating a diverse library of nucleoside analogues involved a step-economic synthesis using a Mitsunobu reaction followed by a Diels-Alder reaction, highlighting a path towards rapid diversification. biorxiv.org Similarly, methods for synthesizing novel nucleoside 5'-triphosphates and phosphoramidites using versatile linkers have been developed, which could be adapted for creating derivatives of the target compound. nih.gov

Identification of Undiscovered Biological Targets and Mechanisms of Action

While nucleoside analogs typically function by inhibiting viral polymerases or acting as chain terminators after intracellular phosphorylation, the precise mechanism for this compound is unknown. nih.govnih.gov Future research must focus on identifying its specific molecular targets and elucidating its mechanism of action.

Potential mechanisms that warrant investigation include:

Inhibition of Viral Polymerases: The triphosphate form of the analog could act as a competitive inhibitor or a chain-terminating substrate for viral DNA or RNA polymerases. nih.gov

Lethal Mutagenesis: The analog could be incorporated into the viral genome and, due to altered base-pairing properties, induce an accumulation of mutations that lead to a non-viable viral population. nih.gov

Inhibition of Host Enzymes: Some nucleoside analogs target host enzymes that are crucial for viral replication. For example, the deoxycytidine analogue gemcitabine (B846) has shown activity against coronaviruses. nih.gov

Modulation of Innate Immunity: Certain compounds can activate cellular antiviral pathways. Research could explore if this analog or its derivatives can promote pathways like the IRF3-mediated apoptotic response to enhance viral clearance. mdpi.com

Recent studies have revealed that the protein flap endonuclease-1 (Fen1) plays a key role in how cells resist the toxicity of certain chain-terminating nucleoside analogs, a pathway that could be relevant for understanding the cellular processing of this compound. news-medical.net

Rational Design of Next-Generation Analogs with Enhanced Specificity and Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the lead compound. The rational design of new analogs based on the this compound scaffold could lead to compounds with improved therapeutic profiles. biorxiv.org Modifications can be targeted at several positions on the molecule to enhance target affinity, improve metabolic stability, and reduce off-target toxicity. acs.org

Table 1: Potential Modifications for Analog Design

| Molecular Region | Modification Strategy | Desired Outcome |

|---|---|---|

| C5 Position (Bromine) | Replace with other halogens (F, Cl, I) or small alkyl/alkynyl groups. | Modulate electronic properties and steric interactions within the target enzyme's active site. |

| Pyrimidine (B1678525) Ring | Introduce substituents at other positions (e.g., N3, C6). | Alter hydrogen bonding patterns and base-pairing properties. |

| Tetrahydropyran (B127337) (THP) Moiety | Introduce stereocenters, unsaturation, or functional groups (e.g., -OH, -F, -N3). | Improve binding affinity, alter conformational preferences, and influence phosphorylation by cellular kinases. |

| Prodrug Moiety | Attach phosphoramidate (B1195095) (e.g., ProTide) or lipid groups. | Enhance cell permeability and bioavailability, bypassing the need for initial phosphorylation by cellular kinases. nih.gov |

The diversification of nucleoside analogs by introducing artificial nucleobases or modifying the sugar core has proven to be a successful strategy for developing potent antivirals like remdesivir (B604916) and lamivudine. biorxiv.org These approaches could be systematically applied to the this compound scaffold.

Development of Advanced Pre-clinical Evaluation Models

To accurately assess the therapeutic potential and safety of new analogs, robust and relevant preclinical models are essential. Moving beyond simple cytotoxicity assays to more sophisticated systems can provide a better prediction of clinical outcomes. oup.com

Future research should employ a tiered approach to preclinical evaluation:

In Vitro Antiviral/Anticancer Assays: Initial screening against a broad panel of viruses and cancer cell lines to determine the spectrum of activity.

Human Cell Models: Using primary human cells or organoid cultures (e.g., human airway epithelial cultures for respiratory viruses) provides a more physiologically relevant context than immortalized cell lines. nih.gov

Toxicity Prediction Assays: In vitro assays, such as the human bone marrow progenitor cell assay, can provide early warnings of potential hematological toxicity. oup.com

Animal Models: If a compound shows promise, its efficacy and pharmacokinetics must be tested in relevant animal models of disease, such as mice humanized with a human immune system or species-specific viral infection models. oup.com

The development of such a comprehensive preclinical testing cascade is critical for making informed decisions about which candidate molecules should advance toward clinical trials.

Integration with High-Throughput Screening and Chemogenomics Platforms

To accelerate the discovery process, modern drug development integrates high-throughput screening (HTS) and chemogenomics.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for a specific biological activity. creative-biostructure.com A library of derivatives based on the this compound scaffold could be rapidly screened against various viral or cellular targets using automated, miniaturized assays (e.g., in 384-well plates). researchgate.netnih.gov Cell-based HTS assays can measure outcomes like the inhibition of viral-induced cytopathic effect (CPE) or the activation of specific cellular pathways. mdpi.comresearchgate.net

Chemogenomics: This approach systematically studies the effects of a large number of small molecules on a genome-wide scale. By using techniques like CRISPR/Cas9 screening in the presence of the compound, researchers can identify genes that either enhance or suppress the compound's activity. mdpi.com This can reveal unexpected mechanisms of action, identify biomarkers for sensitivity or resistance, and uncover potential combination therapies.

Integrating these powerful platforms will enable a more comprehensive understanding of the biological activities of this compound and its analogs, significantly accelerating the journey from chemical synthesis to potential clinical application. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the tetrahydropyran-2-yl (THP) protecting group to cytosine derivatives like 5-bromo-1-(tetrahydropyran-2-yl)cytosine?

- Methodological Answer : The THP group is typically introduced via acid-catalyzed reaction with dihydropyran (DHP). For example, in a related bromo-THP ether synthesis, DHP and catalytic p-toluenesulfonic acid (p-TSA) in chloroform achieved >99% yield after 90 minutes at room temperature. Purification via silica gel chromatography (hexane:ether, 9:1) is effective for isolating THP-protected intermediates .

- Key Considerations : Monitor reaction progress using TLC to avoid over-reaction. Ensure anhydrous conditions to prevent hydrolysis of the THP group.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Combine - and -NMR spectroscopy to verify the THP group’s presence (e.g., characteristic ether oxygen shifts at 98–105 ppm in -NMR) and the cytosine/bromo substitution pattern. For example, bromo-substituted pyridinones show distinct aromatic proton splitting (δ 7.2–8.5 ppm) and coupling constants (e.g., ) .

- Supplementary Techniques : High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula accuracy.

Q. What chromatographic methods are recommended for purity assessment of brominated THP-protected nucleosides?

- Methodological Answer : Use GC or HPLC with UV detection (λ = 254–280 nm) for purity analysis. For instance, >95.0% purity in brominated pyridine derivatives was confirmed via GC with flame ionization detection (FID) or HPLC with C18 columns (methanol:water gradients) .

- Troubleshooting : Adjust mobile phase polarity to resolve THP-protected compounds from unreacted starting materials.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL or SHELXTL software is critical. For THP-protected compounds, refine the THP ring’s chair conformation and bromine’s anisotropic displacement parameters. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .

- Case Study : In related structures, SHELXD identified pseudo-merohedral twinning, which is common in bulky THP derivatives. Apply the Hooft parameter for absolute structure determination if chirality is uncertain.